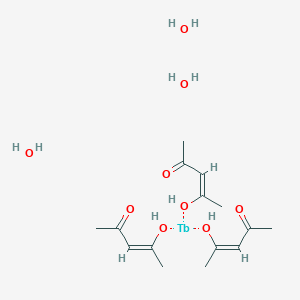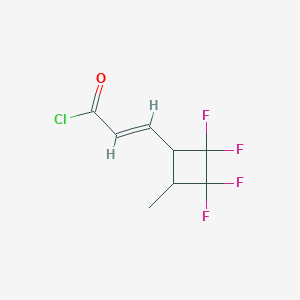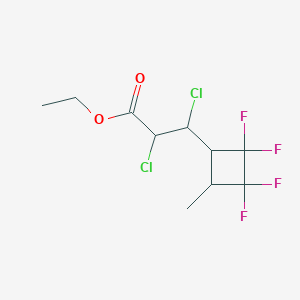
Terbium(III) acetylacetonate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula Tb(C₅H₇O₂)₃·3H₂O. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white crystalline powder that is hygroscopic and has a molecular weight of 456.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terbium(III) acetylacetonate trihydrate can be synthesized through the reaction of terbium salts (such as terbium nitrate) with acetylacetone in the presence of a base like ammonia. The general reaction is as follows: [ \text{3 NH}_3 + \text{3 Hacac} + \text{Tb(NO}_3\text{)}_3 \rightarrow \text{Tb(acac)}_3 + \text{3 NH}_4\text{NO}_3 ] This reaction typically takes place in an aqueous medium, and the product is then recrystallized to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where the reaction parameters such as temperature, pH, and concentration of reactants are carefully controlled .
Chemical Reactions Analysis
Types of Reactions: Terbium(III) acetylacetonate trihydrate undergoes various types of chemical reactions, including:
Coordination Reactions: It can form complexes with other ligands, such as 5-[(2-thiophene methylene)amino]-8-hydroxyquinoline, resulting in light yellow crystals.
Thermal Decomposition: Upon heating, it decomposes to form oxo-clusters.
Common Reagents and Conditions:
Reagents: Acetylacetone, ammonia, terbium nitrate.
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products:
Coordination Complexes: Formation of various coordination compounds with different ligands.
Decomposition Products: Oxo-clusters upon thermal decomposition.
Scientific Research Applications
Terbium(III) acetylacetonate trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which terbium(III) acetylacetonate trihydrate exerts its effects is primarily through its coordination chemistry. The terbium ion forms stable complexes with various ligands, which can enhance its luminescent properties. The molecular targets and pathways involved include the interaction with β-diketone ligands and auxiliary ligands, leading to enhanced photoluminescence .
Comparison with Similar Compounds
- Europium(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Iron(III) acetylacetonate
Comparison: Terbium(III) acetylacetonate trihydrate is unique due to its specific luminescent properties, which are different from those of europium and gadolinium complexes. While europium complexes are known for their red emission, terbium complexes exhibit bright green emission, making them suitable for different applications in optoelectronics and display technologies .
Properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;terbium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSTCRLJRQHDT-VBBOVLQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O9Tb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)





![[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane](/img/structure/B6313951.png)



![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)


